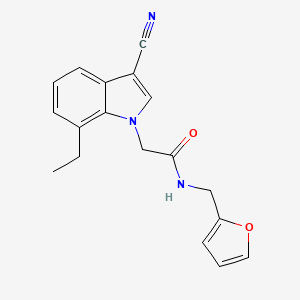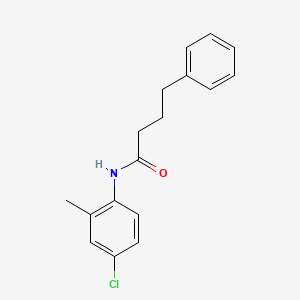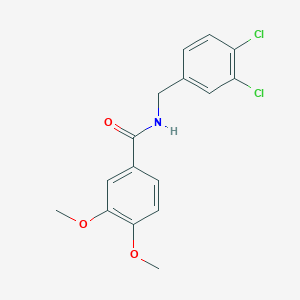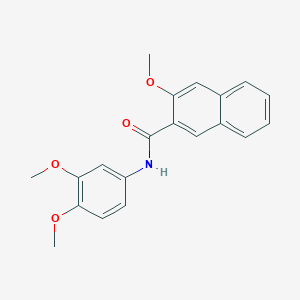![molecular formula C16H12FNO3 B5822247 2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery. FLI is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of FLI is not fully understood, but studies have suggested that it may act as a histone deacetylase inhibitor (HDACi). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. FLI may also inhibit the activity of other enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FLI has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that FLI can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. FLI has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of FLI is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. FLI is also relatively easy and inexpensive to synthesize, which makes it a viable option for drug discovery research. However, one limitation of FLI is its low solubility in water, which can make it difficult to administer in vivo. FLI also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on FLI. One area of interest is the development of FLI analogs with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are particularly sensitive to FLI treatment. Additionally, further studies are needed to fully understand the mechanism of action of FLI and its potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of FLI involves a multi-step procedure that starts with the reaction of 2-fluorophenol with epichlorohydrin to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form FLI. The purity of the synthesized compound can be improved by recrystallization and column chromatography.
科学研究应用
FLI has been shown to have potential applications in drug discovery, particularly in the field of cancer research. Studies have demonstrated that FLI can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FLI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
2-[2-(2-fluorophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-7-3-4-8-14(13)21-10-9-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSJTCXKJLQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)


![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
